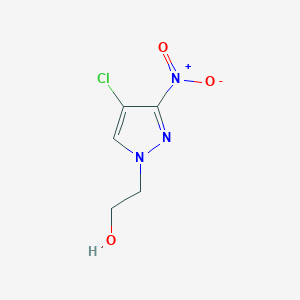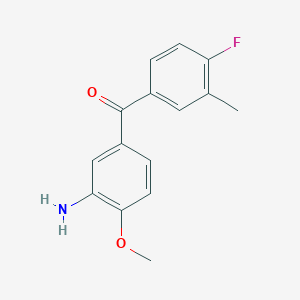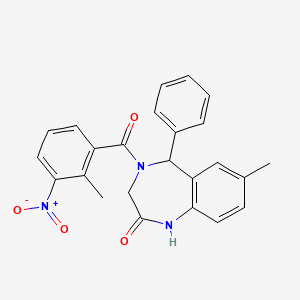
5-(propoxymethyl)-1-propyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(propoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 5-(propoxymethyl)-1-propyl-1H-pyrazole involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various receptors, including the cannabinoid receptors, the adenosine receptors, and the NMDA receptors. The exact mechanism of action is still under investigation and requires further research.
Biochemical and Physiological Effects:
5-(propoxymethyl)-1-propyl-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
实验室实验的优点和局限性
The advantages of 5-(propoxymethyl)-1-propyl-1H-pyrazole for lab experiments include its ease of synthesis, low toxicity, and potent biological activity. It can be easily synthesized using simple reaction conditions and is relatively inexpensive. Moreover, it exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development.
The limitations of 5-(propoxymethyl)-1-propyl-1H-pyrazole for lab experiments include its limited solubility in water and its potential for off-target effects. It is highly lipophilic and has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, it may exhibit off-target effects due to its interaction with multiple receptors and signaling pathways.
未来方向
The future directions for the research on 5-(propoxymethyl)-1-propyl-1H-pyrazole include the development of more potent and selective analogs for drug development. It also requires further investigation of its mechanism of action and its potential applications in other fields, such as agricultural chemistry and material science. Moreover, the pharmacokinetics and toxicity of this compound need to be studied in more detail to assess its safety and efficacy for clinical use.
Conclusion:
In conclusion, 5-(propoxymethyl)-1-propyl-1H-pyrazole is a promising chemical compound that exhibits potent biological activity and has potential applications in various fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, further research is required to fully understand its mechanism of action, pharmacokinetics, and toxicity.
合成方法
The synthesis of 5-(propoxymethyl)-1-propyl-1H-pyrazole involves the reaction of propyl hydrazine with 1-bromo-3-propoxypropane in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
科学研究应用
5-(propoxymethyl)-1-propyl-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
5-(propoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-7-12-10(5-6-11-12)9-13-8-4-2/h5-6H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLTTWWDPHTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)COCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propoxymethyl)-1-propyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2824146.png)

![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)


![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)

![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)


